

# comparative potency of 4-methoxy DiPT versus 4-hydroxy DiPT

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## Compound of Interest

Compound Name: 4-methoxy DiPT (hydrochloride)

Cat. No.: B1163272

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## Comparative Potency Guide: 4-MeO-DiPT vs. 4-HO-DiPT[1]

### Executive Summary

4-HO-DiPT (Iprocin) is a high-potency, short-acting serotonergic psychedelic with a well-established pharmacological profile and history of human use.[1][2] It acts as a high-efficacy partial-to-full agonist at the 5-HT<sub>2A</sub> receptor.[1]

4-MeO-DiPT is a structural analog with significantly lower binding affinity and an unverified safety profile.[1] Pharmacological data indicates it is approximately 4-fold less potent in terms of receptor affinity (K<sub>i</sub>) compared to 4-HO-DiPT.[1] It likely functions partially as a prodrug, requiring metabolic O-demethylation to become the active 4-hydroxy metabolite, or possesses weak intrinsic activity that necessitates higher dosages, increasing the risk of off-target toxicity.[1]

Recommendation: For research focusing on 5-HT<sub>2A</sub> activation dynamics, 4-HO-DiPT is the superior candidate due to its direct activity, higher potency, and predictable pharmacokinetics.[1]

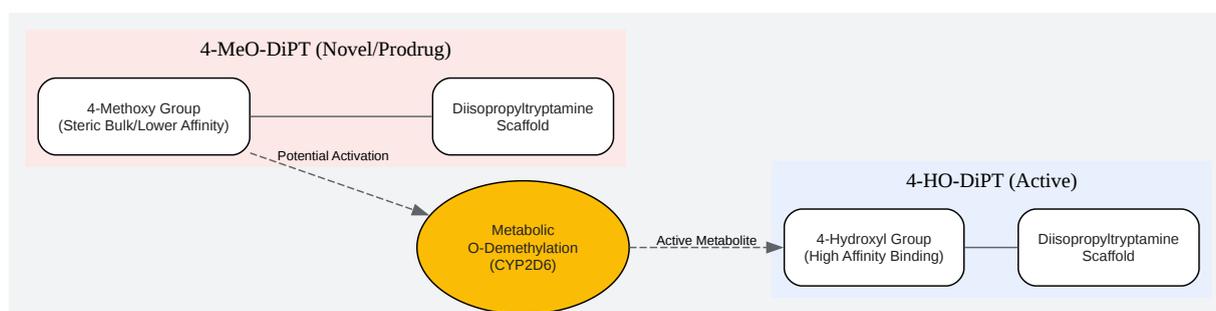
### Chemical & Structural Analysis[1]

The primary structural difference lies at the 4-position of the indole ring. This substitution dictates the compound's polarity, blood-brain barrier (BBB) penetration, and receptor docking

capability.[1]

Feature	4-HO-DiPT	4-MeO-DiPT
Substituent	Hydroxyl (-OH)	Methoxy (-OCH3)
Electronic Effect	H-bond donor/acceptor; Zwitterionic potential	Lipophilic; Steric bulk
Molecular Weight	260.38 g/mol	274.41 g/mol
LogP (Predicted)	~1.3 (More polar)	~2.5 (More lipophilic)
Receptor Docking	Forms critical H-bonds with Ser5.46 in 5-HT2A binding pocket.	Methoxy group creates steric clash or loss of H-bond capability, reducing affinity.[1]

## Structural Visualization



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Figure 1: Structural relationship and potential metabolic conversion between 4-MeO-DiPT and 4-HO-DiPT.[1]

## Pharmacodynamics: Potency & Efficacy[4][5][6][7]

The potency difference is driven by the affinity for the 5-HT<sub>2A</sub> receptor. 4-HO-DiPT exhibits nanomolar affinity, whereas 4-MeO-DiPT requires significantly higher concentrations to achieve receptor occupancy.[1]

## Receptor Binding Profile (K<sub>i</sub> Values)

Lower K<sub>i</sub> indicates higher potency.

Receptor	4-HO-DiPT (K <sub>i</sub> )	4-MeO-DiPT (K <sub>i</sub> )	Potency Ratio
5-HT <sub>2A</sub>	~120 nM	~500 nM	4-HO is ~4.1x more potent
5-HT <sub>1A</sub>	~2,000 nM	~2,830 nM	Comparable (Low affinity)
5-HT <sub>2C</sub>	~400 nM	~340 nM	Comparable

Key Insight: While 4-HO-DiPT is a potent agonist at 5-HT<sub>2A</sub>, 4-MeO-DiPT's affinity is weak.[1][3][4][5] The 4-methoxy group likely disrupts the hydrogen bonding network within the receptor's orthosteric binding site, specifically interacting with serine residues (Ser5.46) crucial for tryptamine activation.

## Functional Efficacy (G<sub>q</sub> Signaling)[9]

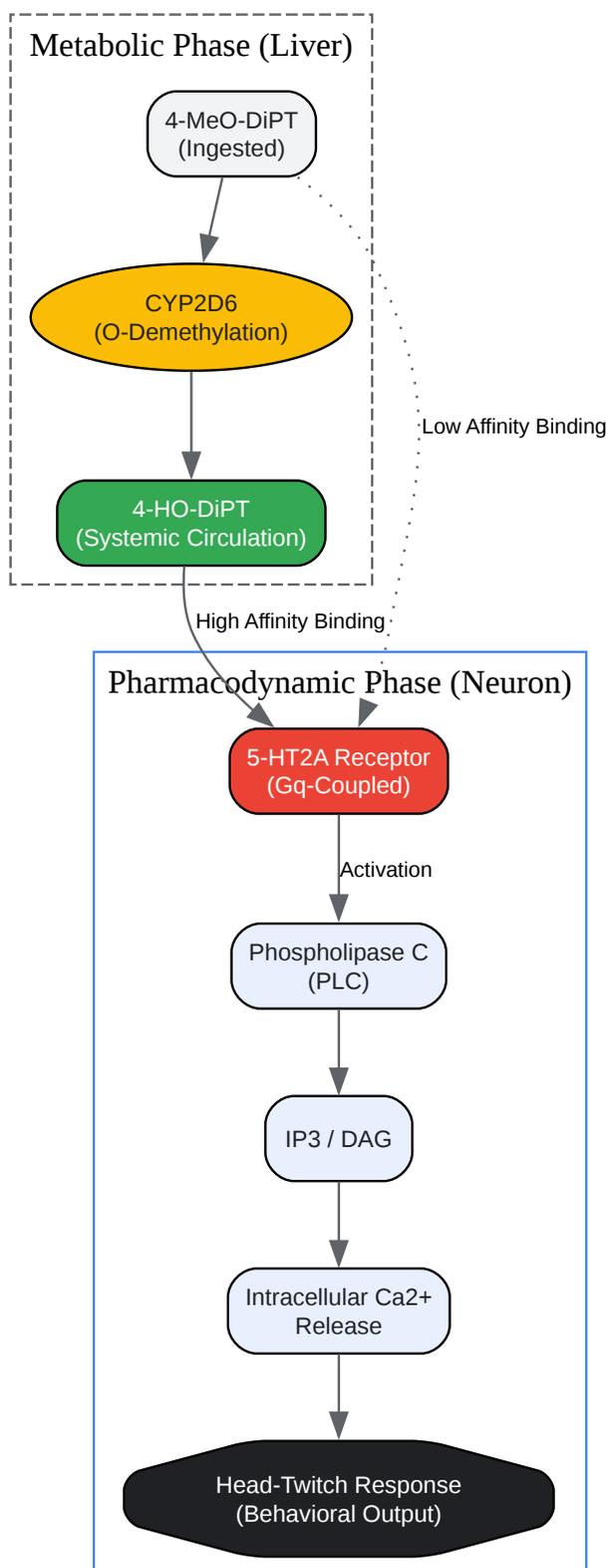
- 4-HO-DiPT: Acts as a near-full agonist (> 90%) in calcium mobilization assays.[1][3]
- 4-MeO-DiPT: Data suggests it retains agonist properties but with reduced functional potency ([1][4][5] To achieve the same intracellular signaling response (IP<sub>3</sub> accumulation or flux) as 4-HO-DiPT, a 5-10x higher concentration of 4-MeO-DiPT is theoretically required.[1]

## Pharmacokinetics & Metabolism[10][11]

The "Potency Gap" is further widened by metabolic factors.

- Absorption: 4-MeO-DIPT is more lipophilic, potentially aiding BBB crossing, but its lack of direct receptor affinity limits its immediate central effects.[1]
- Bioactivation (The Prodrug Hypothesis):
  - Tryptamines with methoxy groups can undergo O-demethylation by Cytochrome P450 enzymes (primarily CYP2D6).[1]
  - Reaction: 4-MeO-DIPT  
  
4-HO-DIPT.[1]
  - Implication: If 4-MeO-DIPT acts primarily as a prodrug, its onset will be slower, and its peak effects will depend on the subject's metabolic rate (CYP2D6 phenotype).[1] This introduces high variability in potency between individuals.

## Signaling & Metabolic Pathway Diagram



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Figure 2: Metabolic activation of 4-MeO-DiPT and subsequent 5-HT2A signaling cascade.[1]

## Experimental Protocols

To verify the potency difference in a laboratory setting, the following assays are standard.

### A. In Vitro: Radioligand Binding Assay (5-HT<sub>2A</sub>)

Purpose: Determine

values to quantify affinity.

- Preparation: Transfect HEK293 cells with human 5-HT<sub>2A</sub> receptor cDNA.<sup>[1]</sup> Harvest membranes by centrifugation (40,000 x g).
- Ligand: Use
  - Ketanserin (antagonist) or
  - DOI (agonist) as the radioligand (0.5-1.0 nM).<sup>[1]</sup>
- Incubation:
  - Prepare serial dilutions of 4-HO-DiPT and 4-MeO-DiPT (M to M).
  - Incubate membranes + radioligand + test drug in Tris-HCl buffer (pH 7.4) for 60 min at 37°C.
- Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.<sup>[1]</sup>
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and convert to using the Cheng-Prusoff equation.<sup>[1]</sup>
  - Validation: 4-HO-DiPT should displace ligand at lower concentrations (left-shifted curve) compared to 4-MeO-DiPT.<sup>[1]</sup>

## B. In Vivo: Head-Twitch Response (HTR)

Purpose: Assess functional hallucinogenic potency in rodents (C57BL/6J mice).

- Subjects: Male C57BL/6J mice (n=6 per group).
- Dosing:
  - Group A: Vehicle (Saline).[1]
  - Group B: 4-HO-DiPT (1 mg/kg, s.c.).[1]
  - Group C: 4-MeO-DiPT (Standardize to molar equivalent, approx 1.1 mg/kg, then escalate to 3 mg/kg and 10 mg/kg to find equipotent dose).[1]
- Observation: Place mice in observation chambers immediately post-injection. Record video for 30 minutes.
- Scoring: Count "head twitches" (rapid rotational head movements) manually or using automated magnetometer tracking.
- Data Interpretation:
  - 4-HO-DiPT typically induces peak HTR within 5-10 minutes.[1]
  - If 4-MeO-DiPT is a prodrug, HTR onset may be delayed (20+ mins).[1] If it is low potency, HTR frequency will be significantly lower than 4-HO at equivalent doses.[1]

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